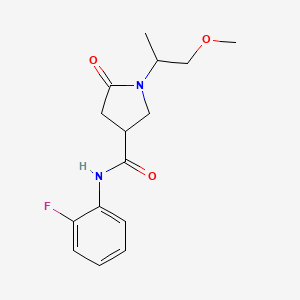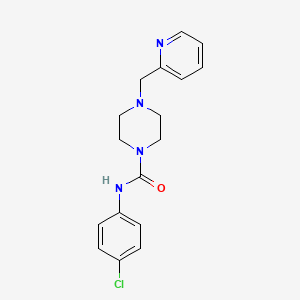
N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a synthetic compound that has gained significant attention in the scientific community due to its potential use in treating various medical conditions.
Wirkmechanismus
N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide works by stimulating the production of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It does this by binding to the GHSR, which is found in the hypothalamus and pituitary gland. Activation of the GHSR leads to an increase in the release of GH and IGF-1, which in turn promotes growth and repair of tissues in the body.
Biochemical and Physiological Effects
Studies have shown that this compound can increase circulating levels of GH and IGF-1 in both healthy individuals and those with growth hormone deficiency. This increase in GH and IGF-1 has been associated with improved bone density, muscle mass, and cognitive function. This compound has also been shown to improve sleep quality and increase appetite.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to stimulate GH and IGF-1 production without the need for exogenous hormone administration. This makes it a useful tool for studying the effects of GH and IGF-1 on various physiological processes. However, one limitation of using this compound is its potential to cause side effects such as increased insulin resistance and water retention.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in treating age-related muscle wasting and frailty. Another area of research is its potential use in improving cognitive function in individuals with Alzheimer's disease. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Conclusion
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in treating various medical conditions. Its ability to stimulate GH and IGF-1 production has been associated with improved bone density, muscle mass, and cognitive function. While there are some limitations to its use in lab experiments, this compound has several potential future directions for research.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential use in treating medical conditions such as growth hormone deficiency, osteoporosis, and muscle wasting. It has also been investigated for its ability to improve cognitive function and sleep quality. In addition, this compound has been shown to increase lean body mass and decrease body fat in healthy individuals.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-10(9-21-2)18-8-11(7-14(18)19)15(20)17-13-6-4-3-5-12(13)16/h3-6,10-11H,7-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRZBWAWSAESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4684156.png)
![N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4684164.png)
![ethyl 2-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4684178.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide](/img/structure/B4684184.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4684195.png)
![N-(2,4-dimethylphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4684200.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4684202.png)
![N-1,3-benzothiazol-2-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4684204.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B4684224.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4684227.png)
![3-ethyl-1-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4684242.png)
![4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4684245.png)
![2-(3-bromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4684259.png)